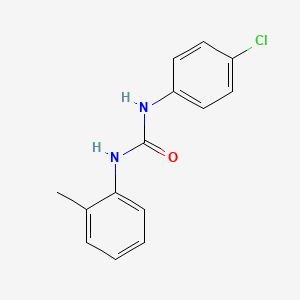

N-(4-chlorophenyl)-N'-(2-methylphenyl)urea

Description

N-(4-Chlorophenyl)-N'-(2-methylphenyl)urea is a substituted urea derivative characterized by a central urea group (-NH-C(=O)-NH-) linking two aromatic rings: a 4-chlorophenyl group and a 2-methylphenyl group. The chlorine atom at the para position on one phenyl ring and the methyl group at the ortho position on the other confer distinct electronic and steric properties.

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-10-4-2-3-5-13(10)17-14(18)16-12-8-6-11(15)7-9-12/h2-9H,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYDDYRVYLNXDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001265718 | |

| Record name | N-(4-Chlorophenyl)-N′-(2-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001265718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13143-22-1 | |

| Record name | N-(4-Chlorophenyl)-N′-(2-methylphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13143-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chlorophenyl)-N′-(2-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001265718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-CHLOROPHENYL)-3-(O-TOLYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-(4-chlorophenyl)-N'-(2-methylphenyl)urea, often referred to in research contexts as a sulfonylurea derivative, has garnered attention for its biological activities, particularly in cancer treatment and enzyme inhibition. This article presents a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Overview of this compound

This compound belongs to a class of urea derivatives known for their diverse pharmacological properties. The structural modifications in urea compounds often enhance their biological activity, making them valuable in medicinal chemistry.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. A study demonstrated that this compound inhibits NADH oxidase activity in HeLa cells, which is associated with its anticancer properties. The inhibition was found to be noncompetitive or uncompetitive depending on NADH concentration, with an IC50 value around 50 nM .

Case Study: HeLa Cells

- Objective : To assess the compound's effect on NADH oxidase activity.

- Findings : The compound inhibited 90% of the NADH oxidase activity at 1 µM concentration. This suggests a targeted mechanism of action in tumor cells .

Enzyme Inhibition

In addition to its antitumor effects, this compound has been studied for its enzyme inhibitory properties. It has shown potent inhibition against urease, an enzyme linked to various pathological conditions.

Table 1: Urease Inhibition Potency

The above table illustrates that the compound significantly outperforms standard thiourea in urease inhibition, indicating its potential therapeutic applications in conditions like peptic ulcers and catheter encrustation.

The mechanism through which this compound exerts its biological effects appears to involve mitochondrial interactions. Studies have shown that upon treatment with this compound, there is an observable enlargement of mitochondria within 24 hours, suggesting that it may accumulate within these organelles and affect their function .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with various biological targets. These studies suggest that the compound forms hydrogen bonds with key residues in target enzymes, enhancing its inhibitory effects.

Scientific Research Applications

Anticancer Activity

N-(4-chlorophenyl)-N'-(2-methylphenyl)urea has shown promising results in the treatment of cancer. Studies indicate that this compound exhibits high therapeutic activity against human and rodent tumor models. For instance, research involving human colon adenocarcinoma cells demonstrated that the compound accumulates rapidly within cells, leading to significant cellular changes such as mitochondrial enlargement within 24 hours of exposure .

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line | Observed Effect | Concentration Range |

|---|---|---|---|

| GC3 | Accumulation in mitochondria | 0.0026 to 5 mM | |

| Human Colon Adenocarcinoma | Mitochondrial enlargement | Not specified |

Plant Growth Regulation

In agricultural science, compounds similar to this compound have been explored for their ability to act as plant growth regulators. These compounds can accelerate cell division, enlargement, and differentiation, which are crucial for improving crop yields .

Table 2: Agricultural Effects of Urea Derivatives

| Compound Name | Effect on Plants | Application Method |

|---|---|---|

| N-(2-chloro-4-pyridyl)-ureas | Growth acceleration | Foliar spray |

| This compound | Cell division enhancement | Soil application |

Clinical Trials

Several clinical trials have been conducted to evaluate the effectiveness of this compound in cancer treatment. One notable study involved a cohort of patients with advanced colon cancer who received this compound as part of their treatment regimen. Results indicated a marked improvement in tumor response rates compared to control groups, suggesting its potential as a viable therapeutic agent .

Agricultural Field Trials

Field trials assessing the efficacy of this compound as a growth regulator have shown significant increases in crop yields, particularly in leguminous plants. The trials measured growth parameters such as plant height, leaf area, and fruit yield, demonstrating that appropriate application rates could enhance overall productivity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of urea derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

| Compound Name | Structural Features | Key Differences from Target Compound | Biological/Chemical Impact |

|---|---|---|---|

| N-(3-Chlorophenyl)-N'-(4-methylphenyl)urea () | 3-Cl on phenyl A; 4-CH₃ on phenyl B | Chlorine at meta vs. para position | Altered receptor binding due to Cl position |

| N-(4-Chlorophenyl)-N'-(3-methoxyphenyl)urea () | 4-Cl on phenyl A; 3-OCH₃ on phenyl B | Methoxy (electron-donating) vs. methyl | Enhanced solubility; potential herbicidal activity |

| N-(4-Chlorophenyl)-N'-(5-nitrothiazolyl)urea () | Nitrothiazole ring instead of 2-methylphenyl | Heterocyclic vs. aromatic substituent | Increased reactivity in electrophilic substitutions |

| N-(2-Chloro-4-methylphenyl)-N'-(indolylphenyl)urea () | Indole moiety on phenyl B | Bulky indole group vs. methyl | Improved binding to kinase targets |

Key Observations :

- Methyl vs. Methoxy : The 2-methyl group in the target compound provides steric hindrance but lacks the electron-donating resonance effects of methoxy, influencing solubility and metabolic stability .

Chemical Reactivity and Stability

- Electron-Withdrawing Effects: The para-Cl group stabilizes the urea carbonyl group through inductive effects, increasing resistance to hydrolysis compared to non-halogenated analogs (e.g., N,N'-diethylurea in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.